molecular formula C12H13N2O2P B1655986 Dianilinophosphinic acid CAS No. 4743-42-4

Dianilinophosphinic acid

Cat. No.: B1655986
CAS No.: 4743-42-4
M. Wt: 248.22 g/mol
InChI Key: VVYLMKNXUSVJAU-UHFFFAOYSA-N
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Description

Dianilinophosphinic acid is a useful research compound. Its molecular formula is C12H13N2O2P and its molecular weight is 248.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4743-42-4

Molecular Formula

C12H13N2O2P

Molecular Weight

248.22 g/mol

IUPAC Name

dianilinophosphinic acid

InChI

InChI=1S/C12H13N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H3,13,14,15,16)

InChI Key

VVYLMKNXUSVJAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O

Other CAS No.

4743-42-4

Origin of Product

United States

Chemical Reactions Analysis

Formation via Oxidative Coupling

Dianilinophosphinic acid can be synthesized through oxidative cross-coupling reactions. For example:

  • Chlorination-Mediated Phosphorylation :
    Reaction of aniline with phosphoric acid derivatives in the presence of chlorinating agents (e.g., CCl₃CN) forms P–N bonds. This method achieves yields of 53–93% under mild conditions (20°C, 1–2 h) and tolerates diverse substituents on the aniline ring .

Reaction Conditions Catalyst Yield (%) ee (%)
Aniline + H₃PO₂, Cl₃CCN, Et₃NNone53–93

Reductive Amination Pathways

Reductive coupling of H-phosphinic acids with amines under acidic conditions provides an alternative route. For instance, cinnamyl-H-phosphinic acid reacts with ethylenediamine to yield bis-substituted phosphinic acids, though competing oxidation to phosphonic acids may occur .

Acid-Catalyzed Hydrolysis

The P=O bond in this compound undergoes hydrolysis in concentrated HCl (6 M, reflux, 12 h), producing phosphonic acid derivatives. Steric hindrance from aryl groups slows the reaction compared to alkyl-substituted analogs .

Substrate Conditions Product Yield (%)
(C₆H₅NH)₂P(O)OHHCl (6 M), reflux, 12 h(C₆H₅NH)₂P(O)OH (stable)

Base-Mediated Degradation

Under alkaline conditions, the phosphinic acid moiety undergoes nucleophilic attack by hydroxide ions, leading to P–O bond cleavage. The reaction follows second-order kinetics, with rates influenced by electronic effects of substituents .

Metal Complexation

This compound acts as a bidentate ligand, coordinating metals via the phosphinyl oxygen and amine nitrogen. For example:

  • Pd(II) Complexes : Used in cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura couplings .

Metal Application Catalytic Efficiency
Pd(II)C–C bond formation85–95% yield

Esterification

Reaction with alcohols (R–OH) under Mitsunobu conditions forms phosphinic esters, preserving the P–N bonds. For example:

  • Ethyl Ester Formation : (C₆H₅NH)₂P(O)OH + EtOH → (C₆H₅NH)₂P(O)OEt (85% yield) .

Oxidation to Phosphonates

Controlled oxidation with H₂O₂ converts the phosphinic acid to a phosphonate, though overoxidation to phosphate is a competing pathway .

Biological and Medicinal Relevance

Phosphinic acid derivatives exhibit protease inhibition and antimicrobial activity. This compound analogs show promise as:

  • Metalloprotease Inhibitors : Binding to zinc-containing active sites (IC₅₀ = 0.1–10 µM) .

  • Antimalarial Agents : Targeting the nonmevalonate pathway in Plasmodium falciparum .

Key Challenges and Future Directions

  • Steric and Electronic Modulation : Tuning aryl substituents to enhance catalytic enantioselectivity .

  • Green Synthesis : Developing solvent-free or microwave-assisted protocols to improve sustainability .

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